![molecular formula C18H13N3S B12927520 4-Amino-6-[2-naphthylthio]quinazoline CAS No. 52979-15-4](/img/structure/B12927520.png)
4-Amino-6-[2-naphthylthio]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Naphthalen-2-ylthio)quinazolin-4-amine is a heterocyclic compound that features a quinazoline core structure substituted with a naphthylthio group at the 6-position and an amine group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Naphthalen-2-ylthio)quinazolin-4-amine typically involves the following steps:
Formation of Quinazoline Core:
Introduction of Naphthylthio Group: The naphthylthio group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
6-(Naphthalen-2-ylthio)quinazolin-4-amine undergoes various chemical reactions, including:
Reduction: Reduction of the quinazoline ring can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced quinazoline derivatives
Substitution: Various substituted quinazoline derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(Naphthalen-2-ylthio)quinazolin-4-amine involves its interaction with specific molecular targets and pathways:
Anticancer Activity: The compound inhibits the epidermal growth factor receptor (EGFR) pathway, leading to the suppression of cancer cell proliferation and induction of apoptosis.
Antimicrobial Activity: It disrupts bacterial cell wall synthesis and inhibits quorum sensing in bacteria, thereby reducing their virulence.
Comparison with Similar Compounds
6-(Naphthalen-2-ylthio)quinazolin-4-amine can be compared with other quinazoline derivatives:
Gefitinib: Another quinazoline derivative used as an EGFR inhibitor in cancer therapy.
Erlotinib: Similar to gefitinib, used for the treatment of non-small cell lung cancer.
Afatinib: A broader spectrum EGFR inhibitor with activity against multiple receptor tyrosine kinases.
Uniqueness
6-(Naphthalen-2-ylthio)quinazolin-4-amine is unique due to its naphthylthio substitution, which imparts distinct biological activities and enhances its potential as a therapeutic agent .
Properties
CAS No. |
52979-15-4 |
|---|---|
Molecular Formula |
C18H13N3S |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
6-naphthalen-2-ylsulfanylquinazolin-4-amine |
InChI |
InChI=1S/C18H13N3S/c19-18-16-10-15(7-8-17(16)20-11-21-18)22-14-6-5-12-3-1-2-4-13(12)9-14/h1-11H,(H2,19,20,21) |
InChI Key |
KFJVAFVCJWGTOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SC3=CC4=C(C=C3)N=CN=C4N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



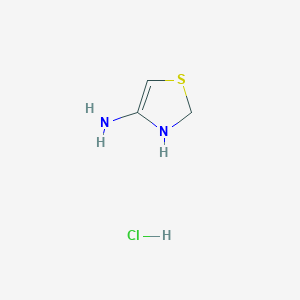
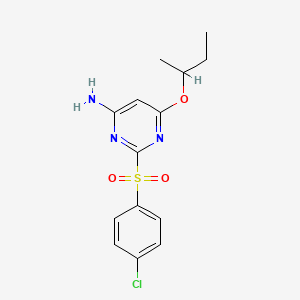

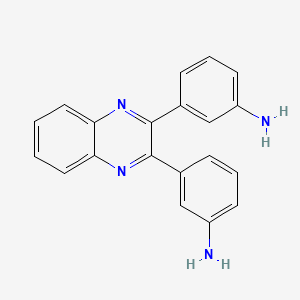
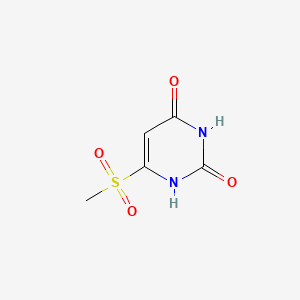
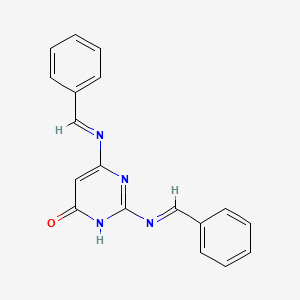
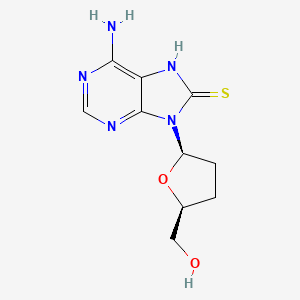
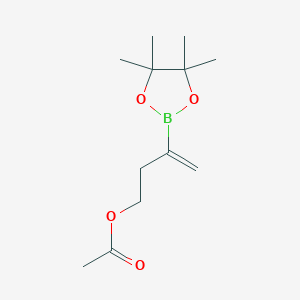
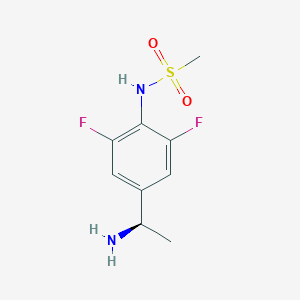
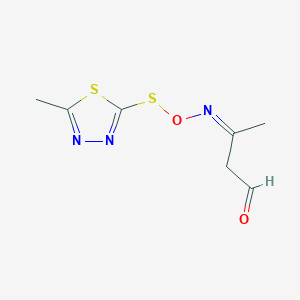
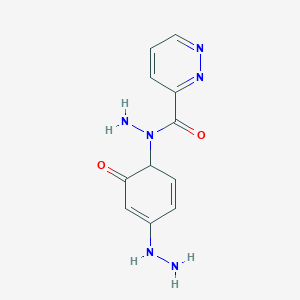
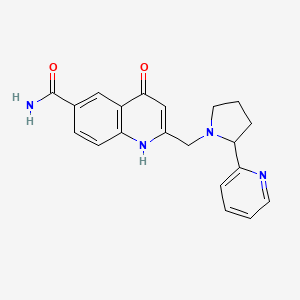
![[(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12927543.png)
